Temsirolimus

mTOR inhibition kinase assay cell-free system

Temsirolimus (CCI-779) is the only intravenous mTOR inhibitor prodrug providing 100% bioavailability, bypassing oral absorption variability and first-pass metabolism. It achieves 2- to 3.5-fold higher intratumoral drug levels versus oral rapalogs and delivers a unique dual-phase pharmacokinetic profile (parent t½ = 17.3 h; active sirolimus metabolite t½ = 54.6 h) for sustained target inhibition. Not interchangeable with sirolimus or everolimus due to distinct CYP3A4-mediated drug-drug interaction liabilities. Ideal for xenograft tumor models, cancer research, and CYP3A4 DDI studies. Supplied with ≥98% HPLC purity and comprehensive CoA for reproducible preclinical results.

Molecular Formula C56H87NO16
Molecular Weight 1030.3 g/mol
CAS No. 162635-04-3
Cat. No. B1684623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTemsirolimus
CAS162635-04-3
SynonymsCCI 779
CCI-779
rapamycin, 42-(3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate)
temsirolimus
Torisel
Molecular FormulaC56H87NO16
Molecular Weight1030.3 g/mol
Structural Identifiers
SMILESCC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC
InChIInChI=1S/C56H87NO16/c1-33-17-13-12-14-18-34(2)45(68-9)29-41-22-20-39(7)56(67,73-41)51(63)52(64)57-24-16-15-19-42(57)53(65)71-46(30-43(60)35(3)26-38(6)49(62)50(70-11)48(61)37(5)25-33)36(4)27-40-21-23-44(47(28-40)69-10)72-54(66)55(8,31-58)32-59/h12-14,17-18,26,33,35-37,39-42,44-47,49-50,58-59,62,67H,15-16,19-25,27-32H2,1-11H3/b14-12+,17-13+,34-18+,38-26+/t33-,35-,36-,37-,39-,40+,41+,42+,44-,45+,46+,47-,49-,50+,56-/m1/s1
InChIKeyCBPNZQVSJQDFBE-FUXHJELOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityPractically insoluble in water;  soluble in alcohol
Solubility is independent of pH
Soluble in water
2.35e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Temsirolimus (CAS 162635-04-3): mTOR Inhibitor Prodrug for Advanced Renal Cell Carcinoma and Oncology Research


Temsirolimus (CCI-779, Torisel) is a dihydroxymethyl propionic acid ester analog of sirolimus (rapamycin) that functions as a selective allosteric inhibitor of the mammalian target of rapamycin (mTOR) kinase [1]. Upon intravenous administration, temsirolimus binds to the intracellular immunophilin FK506-binding protein 12 (FKBP12); the resulting complex inhibits mTOR Complex 1 (mTORC1) activity, leading to G1 cell cycle arrest and decreased expression of hypoxia-inducible factors [1][2]. As a prodrug, temsirolimus is extensively metabolized by CYP3A4 to its principal active metabolite, sirolimus, which contributes significantly to the overall pharmacodynamic effect and prolonged terminal half-life [2].

Why Temsirolimus Cannot Be Interchanged with Oral mTOR Inhibitors Like Everolimus or Sirolimus


Despite sharing a common mTORC1 target and structural lineage with sirolimus and everolimus, temsirolimus is not interchangeable with these rapalogs due to fundamental differences in administration route, prodrug conversion kinetics, pharmacokinetic profile, and approved clinical indications [1]. Temsirolimus is formulated exclusively for intravenous (IV) infusion, achieving 100% bioavailability and bypassing the erratic oral absorption and first-pass metabolism that limit sirolimus and everolimus [2]. Its distinct metabolic fate—generating sirolimus as the major active metabolite with a 54.6-hour half-life—creates a unique dual-phase exposure profile not replicated by oral mTOR inhibitors [3]. Furthermore, temsirolimus demonstrates a differential drug-drug interaction (DDI) liability: co-administration with potent CYP3A4 inhibitors does not significantly alter parent temsirolimus exposure but markedly elevates sirolimus metabolite levels, necessitating distinct dose adjustment strategies [4]. These non-interchangeable features are supported by head-to-head xenograft data showing that IV temsirolimus achieves intratumoral drug concentrations and tumor growth inhibition that differ substantially from oral sirolimus and everolimus [5].

Quantitative Differentiation of Temsirolimus from mTOR Inhibitor Comparators: A Data-Driven Evidence Guide


In Vitro mTOR Kinase Inhibition: Temsirolimus vs. Sirolimus (Rapamycin)

In a cell-free biochemical assay, temsirolimus (CCI-779) directly inhibits mTOR kinase activity with an IC50 of 1.76 ± 0.15 μM, a value that is statistically indistinguishable from that of its parent compound, sirolimus (rapamycin), which exhibits an IC50 of 1.74 ± 0.34 μM [1]. This data demonstrates that the dihydroxymethyl propionic acid ester modification at the C40 position of temsirolimus does not impair intrinsic mTOR binding affinity relative to the parent molecule [1].

mTOR inhibition kinase assay cell-free system IC50 comparison

Overall Survival Benefit in Poor-Prognosis Metastatic Renal Cell Carcinoma: Phase III Trial vs. Interferon Alfa

In the pivotal Phase III multicenter trial (NCT00065468), temsirolimus monotherapy (25 mg IV weekly) significantly prolonged overall survival (OS) compared to interferon alfa (IFN-α) in previously untreated patients with metastatic renal cell carcinoma (mRCC) and poor prognostic features [1]. The median OS was 10.9 months for temsirolimus versus 7.3 months for IFN-α, corresponding to a 27% reduction in the risk of death (HR = 0.73; 95% CI: 0.58–0.92; P = 0.008) [1]. Progression-free survival was also significantly improved (P < 0.001) [1]. This trial established temsirolimus as the first mTOR inhibitor to demonstrate an OS advantage in mRCC, forming the basis for its FDA approval in this indication [1].

renal cell carcinoma overall survival phase III clinical trial first-line therapy poor prognosis

Intravenous Administration Route Confers 100% Bioavailability, Distinguishing Temsirolimus from Oral mTOR Inhibitors

Temsirolimus is administered exclusively via intravenous infusion, resulting in 100% bioavailability and predictable systemic exposure [1]. In contrast, oral mTOR inhibitors sirolimus and everolimus exhibit low and variable oral bioavailability: sirolimus ~15% (14% for solution, 18% for tablets) and everolimus ~20% [1]. This fundamental pharmacokinetic distinction eliminates inter-patient variability associated with gastrointestinal absorption and first-pass hepatic metabolism, enabling precise dose delivery and reliable therapeutic drug monitoring [2].

bioavailability intravenous administration pharmacokinetics route of administration prodrug

Distinct Drug-Drug Interaction Profile: Differential Effect of CYP3A4 Modulation on Parent vs. Metabolite Exposure

Temsirolimus exhibits a unique DDI profile distinct from oral mTOR inhibitors. Co-administration of the potent CYP3A4 inhibitor ketoconazole with IV temsirolimus had no significant effect on parent temsirolimus Cmax or AUC; however, exposure to the active metabolite sirolimus increased substantially (AUC increased 3.1-fold; Cmax increased 2.2-fold) [1]. Conversely, co-administration of the potent CYP3A4/5 inducer rifampin did not significantly alter parent temsirolimus exposure but decreased sirolimus Cmax by 65% and AUC by 56% [2]. This differential effect on parent versus metabolite exposure is a consequence of temsirolimus being administered intravenously and serving as a prodrug, and it necessitates distinct dose adjustment algorithms compared to oral mTOR inhibitors [1][2].

CYP3A4 drug-drug interactions pharmacokinetics ketoconazole rifampin

Intratumoral Drug Accumulation and Tumor Growth Inhibition in NSCLC Xenografts: Temsirolimus vs. Oral mTOR Inhibitors

In a head-to-head preclinical comparison using A549 NSCLC xenografts (KRAS/STK11/KEAP1 mutant), IV temsirolimus (5 mg/kg/week) achieved 24-hour intratumoral drug concentrations of 34.9 ng/g (parent) and 13.2 ng/g (sirolimus metabolite), and produced 45.0% tumor growth inhibition (TGI) relative to saline control [1]. In the same study, oral sirolimus (15 mg/kg/week) and oral everolimus (15 mg/kg/week) achieved lower steady-state intratumoral concentrations of 17 ng/g and 10 ng/g, respectively [1]. Notably, temsirolimus demonstrated significantly greater tumor growth suppression compared to both oral mTOR inhibitors, although an investigational albumin-bound IV sirolimus formulation (nab-sirolimus) showed superior performance with 420-539 ng/g intratumoral levels and 78-94% TGI [1].

xenograft NSCLC intratumoral concentration tumor growth inhibition preclinical comparison

Formulation-Specific Stability Challenges: Temsirolimus Requires Antioxidant-Stabilized Parenteral Formulations

Temsirolimus is chemically unstable in aqueous solution, undergoing oxidative degradation and lactone ring opening that leads to formation of inactive ring-opened compounds [1]. This inherent instability necessitates specialized parenteral formulations containing antioxidants such as butylated hydroxyanisole (BHA) or butylated hydroxytoluene (BHT) and alcoholic solvents to maintain potency [1]. The marketed formulation (Torisel) addresses this via a two-vial system with a diluent containing polysorbate 80 and dehydrated alcohol [2]. This formulation requirement contrasts with oral mTOR inhibitors, which are formulated as solid dosage forms (tablets) with different stability profiles [3]. Patent literature further describes alternative stabilization strategies including liposomal encapsulation and pH-controlled compositions (pH <5.0) [1].

formulation stability oxidative degradation parenteral administration antioxidants patent

Temsirolimus Application Scenarios Driven by Quantitative Differentiation Evidence


First-Line Treatment of Poor-Prognosis Metastatic Renal Cell Carcinoma (mRCC) Where IV Administration Is Clinically Indicated

Based on the Phase III trial demonstrating a statistically significant overall survival benefit (HR = 0.73, P = 0.008) over interferon alfa in poor-prognosis mRCC, temsirolimus is the preferred first-line mTOR inhibitor for this patient population [1]. The 100% bioavailability of IV administration ensures reliable drug exposure in patients who may have gastrointestinal dysfunction or poor adherence to oral therapy, while the prodrug conversion to sirolimus provides prolonged mTOR inhibition with a 54.6-hour terminal half-life [2]. This scenario leverages temsirolimus's unique pharmacokinetic and clinical efficacy profile relative to oral mTOR inhibitors and cytokine therapy.

Preclinical In Vivo Oncology Studies Requiring Intravenous mTOR Inhibition with Defined Tumor Penetration

For researchers conducting xenograft or syngeneic tumor models that require precise, reproducible systemic exposure to an mTOR inhibitor, IV temsirolimus offers distinct advantages over oral rapalogs. Head-to-head xenograft data in A549 NSCLC demonstrate that IV temsirolimus achieves 2- to 3.5-fold higher intratumoral drug concentrations compared to oral sirolimus and everolimus, translating to superior tumor growth inhibition (45% TGI for temsirolimus vs. 30% for oral sirolimus) [3]. The established dosing regimen (weekly IV administration) and well-characterized pharmacokinetic profile (temsirolimus t½ = 17.3 hours; sirolimus metabolite t½ = 54.6 hours) provide a robust experimental framework for evaluating mTOR inhibition in vivo [2].

Pharmacokinetic and Drug-Drug Interaction Studies Involving CYP3A4 Modulation

Temsirolimus's unique DDI profile—characterized by differential effects on parent drug versus active metabolite exposure—makes it a valuable probe compound for studying CYP3A4-mediated drug interactions in an IV setting. Co-administration with ketoconazole results in no change in parent temsirolimus exposure but a 3.1-fold increase in sirolimus metabolite AUC, while rifampin reduces metabolite Cmax by 65% and AUC by 56% without affecting parent drug levels [4][5]. This profile differs fundamentally from oral mTOR inhibitors, which are subject to both absorption and first-pass metabolism effects. Researchers investigating CYP3A4-mediated DDI mechanisms or developing combination regimens with strong CYP3A4 inhibitors/inducers should select temsirolimus for studies requiring a parenteral mTOR inhibitor with well-defined metabolic liabilities.

In Vitro mTOR Inhibition Studies Requiring a Soluble Rapalog with Equivalent Intrinsic Potency to Sirolimus

In cell-free biochemical assays, temsirolimus exhibits mTOR kinase inhibitory potency (IC50 = 1.76 ± 0.15 μM) that is statistically equivalent to sirolimus (IC50 = 1.74 ± 0.34 μM), confirming that the ester modification at C40 does not impair target binding [6]. However, temsirolimus demonstrates improved aqueous solubility due to the dihydroxymethyl propionic acid ester group, facilitating preparation of stock solutions for in vitro experiments [2]. For researchers requiring an mTOR inhibitor with sirolimus-equivalent intrinsic activity but enhanced solubility for cell culture or biochemical assays, temsirolimus represents a suitable alternative, particularly when working with cell lines or assay systems where sirolimus solubility limitations are problematic.

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